molecular formula C8H8ClN3O B2560012 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 137540-94-4

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2560012
CAS No.: 137540-94-4
M. Wt: 197.62
InChI Key: TYQKZFOAABYLAF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra provide critical information about the electronic environment and substituent effects:

  • 1H NMR : Peaks for the chloroethyl group (–CH₂CH₂Cl) typically appear as a quartet (δ 4.1–4.3 ppm) and a triplet (δ 3.6–3.8 ppm), depending on coupling constants.
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, while the triazole carbons exhibit shifts between δ 130–160 ppm due to aromaticity and electron-withdrawing effects.
Proton Environment δ (ppm) Multiplicity
Triazole ring (aromatic H) 7.0–8.5 Singlet/doublets
Chloroethyl (–CH₂CH₂Cl) 3.6–4.3 Quartet/triplet

Data extrapolated from analogous triazolopyridinones.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • C=O Stretch : Strong peak at 1700–1750 cm⁻¹ due to the pyridinone ketone.
  • C–N/C–C Aromatic Stretches : Peaks in the 1450–1600 cm⁻¹ range from the triazole and pyridine rings.
  • C–Cl Stretch : Medium-intensity peak near 650–700 cm⁻¹ for the chloroethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits absorption in the 250–350 nm range, characteristic of conjugated aromatic systems. The extended π-conjugation between the triazole and pyridinone rings enhances molar absorptivity (ε).

Tautomeric Behavior and Resonance Stabilization

The triazolo[4,3-a]pyridin-3-one core exhibits tautomeric equilibria influenced by the substituent. The 2-chloroethyl group’s electron-withdrawing effect stabilizes the keto form (C=O) over potential enol tautomers.

Resonance Stabilization

  • Triazole Ring : Conjugation between nitrogen atoms delocalizes electron density, enhancing aromatic stability.
  • Pyridinone Ring : The ketone oxygen participates in resonance with adjacent carbons, reducing electron density at the 3-position.
  • Substituent Impact : The chloroethyl group’s electronegativity further polarizes the C–N bond, favoring the keto tautomer.

Tautomeric Equilibrium

In solution, the compound predominantly exists as the keto tautomer , as evidenced by the absence of enol-specific IR peaks (e.g., O–H stretches). The triazole ring’s electron-deficient nature also disfavors enol formation.

Summary of Key Structural Features

Property Description
Core Structure Fused bicyclic triazolo[4,3-a]pyridin-3-one with 2-chloroethyl substituent.
Hydrogen Bonding Potential intermolecular N–H⋯N/O interactions, similar to related derivatives.
Spectroscopic Markers C=O (IR), aromatic protons (NMR), UV absorption at 250–350 nm.
Tautomer Preference Keto form dominates due to electron-withdrawing effects.

Properties

IUPAC Name

2-(2-chloroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKZFOAABYLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions . Another method includes the use of dicationic molten salts as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various nucleophiles. Reaction conditions often involve refluxing in ethanol or other solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridines, while cyclization reactions can produce different cyclic compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
2-(2-Chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 2-(2-Chloroethyl) C₇H₆ClN₃O 183.60 Synthetic intermediate
Trazodone 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl} C₁₉H₂₂ClN₅O 371.86 Antidepressant (SARI class)
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-(Chloromethyl) C₇H₆ClN₃O 183.60 Intermediate for alkylation reactions
2-(3,5-Difluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (13c) 2-(3,5-Difluorobenzyl), 8-piperidinylsulfonyl C₁₈H₁₉F₂N₅O₃S 439.44 Antimalarial (IC₅₀ = 4.98 µM)
2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 2-[3-Bis(2-chloroethyl)aminopropyl] C₁₃H₁₈Cl₂N₄O 341.22 Alkylating agent (potential chemotherapeutic)
2-[(3-Bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 2-(3-Bromobenzyl), 6-pyrrolidinylsulfonyl C₁₇H₁₇BrN₄O₃S 437.31 Not reported; structural analog

Pharmacological and Functional Differences

Antidepressant Activity: Trazodone’s 4-(3-chlorophenyl)piperazinylpropyl chain enables serotonin reuptake inhibition and antagonist activity, absent in 2-(2-chloroethyl)-triazolo-pyridinone .

Antimalarial Activity: Sulfonamide derivatives (e.g., compound 13c) exhibit sub-micromolar IC₅₀ against Plasmodium falciparum, attributed to sulfonamide interactions with falcipain-2 protease .

Alkylating Potential: The bis(2-chloroethyl)amino group in compound confers DNA crosslinking capability, a feature absent in the mono-chloroethyl derivative.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 2-position tolerates diverse substituents (e.g., chloroethyl, benzyl, piperazinyl), but bioactivity depends on additional functional groups (e.g., sulfonamides for antimalarial action) .
  • Thermodynamic Stability : Chloroethyl derivatives may exhibit enhanced electrophilicity compared to chloromethyl analogs, influencing reactivity in downstream syntheses .
  • Drug Design Potential: While 2-(2-chloroethyl)-triazolo-pyridinone itself lacks reported therapeutic activity, its scaffold is a viable starting point for antimalarial or anticancer agents via sulfonylation or piperazine conjugation .

Notes

  • Limited direct pharmacological data exist for 2-(2-chloroethyl)-triazolo-pyridinone; its applications are inferred from structural analogs.
  • Commercial availability suggests utility in medicinal chemistry, particularly for alkylation or cross-coupling reactions .
  • Further studies using molecular docking (e.g., AutoDock Vina ) could elucidate binding interactions of chloroethyl derivatives with biological targets.

Biological Activity

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound belonging to the class of triazolopyridines. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H8ClN3O
  • Molar Mass : 197.62 g/mol
  • CAS Number : 137540-94-4

The compound's structure combines a triazole ring with a pyridine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate cellular pathways that are crucial for various physiological processes.

Anticancer Properties

Recent studies have demonstrated that compounds within the triazolopyridine class exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : The compound was evaluated against breast, colon, and lung cancer cell lines. Results indicated varying degrees of inhibition in cell proliferation, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer progression and immune response modulation:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : As a novel inhibitor of IDO1, it enhances the immune response against tumors when used in combination with other immunotherapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the compound's effect on cancer cell lines.
    • Methodology : In vitro assays were conducted to measure cell viability.
    • Findings : Significant inhibition was observed in specific cell lines with IC50 values indicating effective concentrations for therapeutic applications.
  • Enzyme Interaction Studies :
    • Objective : To determine the inhibitory effects on IDO1.
    • Methodology : Enzyme assays were performed to assess the efficacy of the compound compared to known inhibitors.
    • Findings : The compound demonstrated competitive inhibition with promising selectivity towards IDO1 over other heme-containing enzymes.

Comparative Analysis with Similar Compounds

A comparison with other related compounds can provide insights into the unique properties of this compound:

Compound NameStructure TypeBiological ActivityIC50 (µM)
TrazodoneTriazolopyridineAntidepressant0.5
1,2,4-Triazolo[4,3-a]pyridineTriazole derivativeAnticancer0.75
This compoundTriazolopyridineAnticancer/Immune ModulatorTBD

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

Answer:
The synthesis of triazolopyridinone derivatives typically involves nucleophilic substitution or alkylation reactions. For example:

  • Mechanochemical synthesis (e.g., ball milling) under phase-transfer catalysis (PTC) conditions using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) can facilitate coupling between chloroethyl-substituted intermediates and heterocyclic cores .
  • Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction kinetics. For analogous compounds, 1-(3-chlorophenyl)piperazine derivatives are coupled with triazolopyridinone precursors under microwave irradiation (e.g., 10–15 minutes at 100–150°C) .
  • Solution-phase synthesis in polar aprotic solvents (e.g., DMF or acetonitrile) with reflux conditions (80–120°C) is also viable for alkylation steps .

Basic: How can spectroscopic and chromatographic techniques characterize this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and molecular integrity. For triazolopyridinones, characteristic peaks include aromatic protons (δ 7.0–8.5 ppm) and chloroethyl group signals (δ 3.5–4.5 ppm for CH₂Cl) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and identifies impurities (e.g., dechlorinated byproducts) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 228.06 for C₈H₇ClN₄O) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to address low yields in alkylation steps?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while TBAB improves phase transfer in biphasic systems .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for dehalogenation side reactions) or base optimization (K₂CO₃ vs. Cs₂CO₃) can mitigate undesired pathways .
  • Temperature Control: Microwave-assisted synthesis reduces side reactions (e.g., hydrolysis of chloroethyl groups) by shortening reaction times .
  • Byproduct Analysis: LC-MS or GC-MS identifies intermediates (e.g., dechlorinated derivatives), guiding stoichiometric adjustments .

Advanced: How do contradictory binding affinity data for serotonin receptors arise, and how can they be resolved?

Answer:

  • Assay Variability: Differences in radioligand displacement assays (e.g., 5-HT₂A vs. 5-HT₁A receptor subtypes) may reflect receptor conformational states or allosteric modulation. Cross-validation using functional assays (e.g., cAMP inhibition) is critical .
  • Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding poses and explains discrepancies. For example, chloroethyl substituents may sterically hinder interactions with 5-HT₂A but enhance 5-HT₁A affinity .
  • Structural Analogues: Comparative studies with derivatives (e.g., 3-chlorophenyl vs. 4-hydroxyphenyl substituents) clarify structure-activity relationships (SAR) .

Advanced: What strategies validate protein-ligand interactions for this compound in CNS research?

Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (Kₐ, Kd) with immobilized serotonin receptors .
  • Cyclic Voltammetry (CV): Evaluates redox behavior and binding-induced conformational changes in proteins like bovine serum albumin (BSA). For triazolopyridinones, oxidation peaks near +0.8 V (vs. Ag/AgCl) correlate with electron-rich aromatic systems .
  • X-ray Crystallography: Co-crystallization with target proteins (e.g., 5-HT receptors) provides atomic-resolution interaction maps. For related compounds, CCDC deposition (e.g., 1876881) supports structural validation .

Advanced: How can researchers resolve discrepancies in metabolic stability data across in vitro and in vivo models?

Answer:

  • In Vitro-In Vivo Correlation (IVIVC): Microsomal assays (human/rat liver microsomes) identify cytochrome P450 (CYP) isoforms responsible for metabolism (e.g., CYP3A4/5). Discrepancies may arise from species-specific enzyme expression .
  • Metabolite Profiling: LC-HRMS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation). For chloroethyl derivatives, glutathione conjugation is a key detoxification pathway .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrates in vitro data to predict in vivo clearance and tissue distribution .

Advanced: What analytical methods differentiate positional isomers of triazolopyridinone derivatives?

Answer:

  • 2D NMR (COSY, NOESY): Resolves overlapping signals for chloroethyl and triazole ring protons. NOE correlations confirm spatial proximity between substituents .
  • X-ray Powder Diffraction (XRPD): Distinct diffraction patterns (e.g., 2θ = 10–30°) differentiate crystalline forms of isomers .
  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separates isomers based on collision cross-section differences (e.g., chloroethyl vs. chloropropyl variants) .

Basic: What safety precautions are essential during handling due to its hazardous properties?

Answer:

  • GHS Classification: Based on analogs, expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store sealed in dry, inert environments (argon/vacuum) at room temperature to prevent hydrolysis of the chloroethyl group .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

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